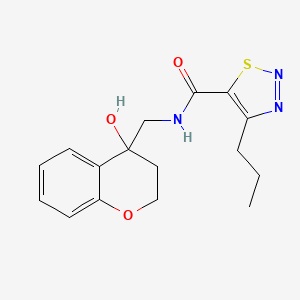

N-((4-hydroxychroman-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for this compound were not found, a related compound, N-((4-hydroxychroman-4-yl)methyl)-sulfonamide (N-4HCS), has been synthesized for antimalarial research .

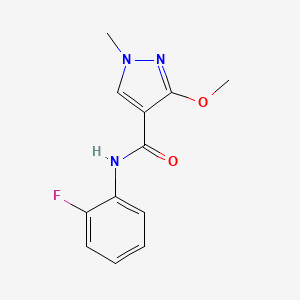

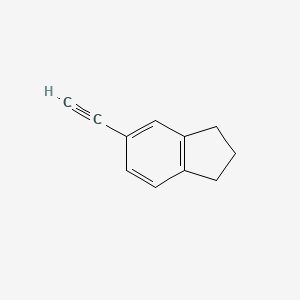

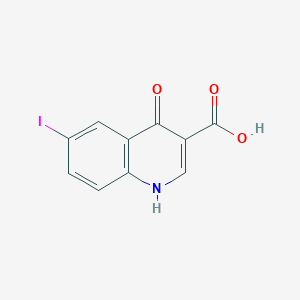

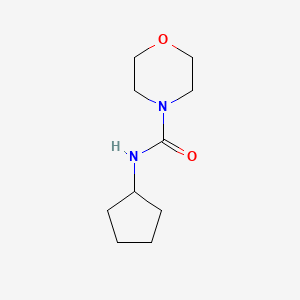

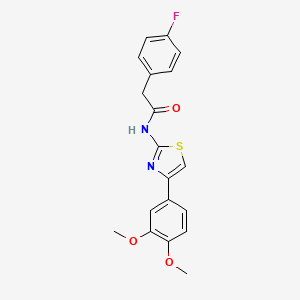

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a hydroxychroman moiety, a thiadiazole ring, and a carboxamide group .

Applications De Recherche Scientifique

Medicinal Chemistry and Pharmacology

Benzimidazole heterocycles, like our compound, are considered “privileged structures” due to their relevance in drug development. The compound’s unique structure makes it applicable to a wide range of pharmacological targets. Researchers have explored its potential as a scaffold for designing novel drugs. Additionally, its photophysical properties allow for optically controlled investigations of various biological targets .

Photopharmacology

Arylazobenzimidazoles, derivatives of our compound, serve as valuable tools in photopharmacology. These azoheteroarene photoswitches exhibit bidirectional photoswitching using visible light. Researchers can manipulate their Z-isomer stability, enabling precise control over biological processes. The understanding gained from studying these compounds contributes to future photopharmacological efforts .

Circularly Polarized Light-Emitting Diodes (CP LEDs)

Chiral materials, including our compound, play a crucial role in CP LEDs. These LEDs hold promise for next-generation technologies. Researchers investigate various mechanisms—such as those involving organic small molecules, polymers, inorganic complexes, and hybrid halide perovskites—to achieve CP electroluminescence. Optimizing device architecture enhances efficiency and dissymmetry factor in CP LEDs .

Antioxidant Studies

Given its structural features, our compound may exhibit antioxidant properties. Researchers explore its ability to scavenge free radicals and protect cells from oxidative damage. Understanding its antioxidant mechanisms could lead to the development of new therapeutic agents.

Investigating Oxidative Stress Mechanisms

Oxidative stress plays a role in various diseases. Our compound’s unique combination of chromene and thiadiazole moieties makes it an interesting candidate for studying oxidative stress pathways. Researchers investigate its impact on cellular redox balance and potential therapeutic applications.

Malaria Parasite Inhibition

An N-[(4-hydroxychroman-4-yl)methyl]-sulphonamide derivative has been identified as a potent inhibitor of male gamete formation in the malaria parasite life cycle. This compound disrupts parasite transmission to mosquitoes. Its nanomolar activity highlights its potential as an antimalarial agent .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-4-propylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S/c1-2-5-12-14(23-19-18-12)15(20)17-10-16(21)8-9-22-13-7-4-3-6-11(13)16/h3-4,6-7,21H,2,5,8-10H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUDDLLUCNODHIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NCC2(CCOC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-hydroxychroman-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2534841.png)

![1-(4-Chlorophenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone](/img/structure/B2534847.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2534850.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2534853.png)

![6-Methyl-1,6-diazaspiro[3.3]heptane;dihydrochloride](/img/structure/B2534856.png)

![2-iodo-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2534864.png)